C.I. Direct Yellow 24
Description
Overview of C.I. Direct Yellow 24 in Industrial and Environmental Contexts
This compound, a water-soluble anionic dye, is primarily utilized in the dyeing of cellulosic fibers such as cotton, viscose, and paper. worlddyevariety.comchemicalbook.com Its affinity for these materials is strongest at temperatures between 75 and 80 degrees Celsius. chemicalbook.com Beyond textiles, its application extends to the coloring of leather. worlddyevariety.comchemicalbook.com The industrial importance of direct dyes like this compound stems from their cost-effectiveness and ease of application. mdpi.com
However, the widespread use of azo dyes, including this compound, has raised environmental concerns. Azo dyes are a major class of synthetic colorants, constituting 60-70% of all dyes used in the textile and food industries. wikipedia.org Their presence in industrial wastewater is a significant issue, as they can reduce light penetration in aquatic environments, thereby affecting aquatic life. jwent.net Furthermore, some azo dyes are known to be toxic and mutagenic. jwent.net The environmental persistence of these dyes is a notable problem, as they are generally stable and not easily biodegradable. jwent.net Research has shown that under certain conditions, azo dyes can break down to form aromatic amines, some of which are known carcinogens. cymitquimica.commst.dk This has led to regulations in some countries concerning the use of specific azo dyes in consumer goods. mst.dk
Chemical Classification of this compound: Insights into Double Azo Dye Structures
This compound is classified as a double azo dye, also referred to as a disazo dye. worlddyevariety.comcanada.ca This classification is based on the presence of two azo groups (-N=N-) in its molecular structure. wikipedia.org The Colour Index (C.I.) system provides a standardized nomenclature for dyes. Each dye is assigned a C.I. Generic Name, which includes its application class and hue, and a five-digit C.I. Constitution Number that identifies its chemical structure. canada.ca Azo dyes are categorized based on the number of azo bonds they contain:
Monoazo: C.I. 11 000 – 19 999
Disazo: C.I. 20 000 – 29 999
Trisazo: C.I. 30 000 – 34 999
Polyazo (four or more azo bonds): C.I. 35 000 – 36 999
This compound has the C.I. Constitution Number 22010, placing it squarely in the disazo category. worlddyevariety.com The structure of these dyes consists of aryl groups joined by the two azo linkages. wikipedia.org The specific arrangement and substituents on these aromatic rings determine the dye's color and properties.
The synthesis of this compound involves the double nitriding of 4-(4-Aminophenyl)benzenamine, which is then coupled with 4-Aminobenzenesulfonic acid and 2-Hydroxybenzoic acid. worlddyevariety.comchemicalbook.com This process results in a complex molecule with the chemical formula C₂₅H₁₇N₅Na₂O₆S and a molecular weight of 561.48. worlddyevariety.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| C.I. Name | This compound |
| C.I. Number | 22010 |
| CAS Number | 6486-29-9 |
| Molecular Formula | C₂₅H₁₇N₅Na₂O₆S |
| Molecular Weight | 561.48 g/mol |
| Chemical Class | Double Azo Dye |
Data sourced from multiple references. worlddyevariety.comchemicalbook.com
The presence of sulfonic acid groups in the structure of many direct dyes, including those related to this compound, enhances their water solubility, a key property for their application in dyeing processes. evitachem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
6486-29-9 |
|---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
4-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzamide |
InChI |
InChI=1S/C17H16N2O3/c1-22-15-9-2-12(3-10-15)4-11-16(20)19-14-7-5-13(6-8-14)17(18)21/h2-11H,1H3,(H2,18,21)(H,19,20)/b11-4+ |
InChI Key |
ADUAASDQTXSPNT-NYYWCZLTSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N |
Other CAS No. |
6486-29-9 |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Considerations of C.i. Direct Yellow 24
Conventional Manufacturing Methods for C.I. Direct Yellow 24
The industrial production of this compound, a double azo class dye, relies on well-established chemical reactions, primarily diazotization followed by coupling.
Key Precursors and Reaction Sequences (e.g., Diazotization, Coupling)
The synthesis of this compound is a multi-step process involving the diazotization of an aromatic amine and subsequent coupling reactions with other aromatic compounds. The primary precursor for the diazo component is 4-(4-Aminophenyl)benzenamine. This diamine undergoes a double nitriding process, also known as bis-diazotization, where both primary amino groups are converted into diazonium salts.
The general process of diazotization involves treating a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). imrpress.com This reaction is carried out at low temperatures, generally between 0 and 5°C, to ensure the stability of the resulting diazonium salt. conscientiabeam.com
Following the bis-diazotization of 4-(4-Aminophenyl)benzenamine, the resulting tetraazonium salt is sequentially coupled with two different coupling components. The first coupling reaction occurs with 4-Aminobenzenesulfonic acid, followed by a second coupling reaction with 2-Hydroxybenzoic acid (salicylic acid). youtube.com The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile and attacks the electron-rich aromatic ring of the coupling component. science-revision.co.ukwikipedia.org The coupling with phenols is typically carried out under slightly alkaline conditions, which activates the aromatic ring by forming a more nucleophilic phenoxide ion. jove.com
Parametric Influences on Synthesis Efficiency and Purity
The efficiency of the synthesis and the purity of the final this compound product are highly dependent on the precise control of several reaction parameters.
Key Synthesis Parameters:
| Parameter | Influence on Synthesis | Typical Conditions |
| Temperature | Crucial for the stability of the diazonium salt during diazotization. Higher temperatures can lead to decomposition of the diazonium salt, forming unwanted byproducts and reducing the overall yield. | 0-5°C for diazotization. conscientiabeam.com |
| pH | The pH of the reaction medium is critical for both the diazotization and coupling steps. Diazotization is carried out in a strongly acidic medium to generate nitrous acid and stabilize the diazonium salt. google.comknick-international.com The coupling reaction's optimal pH depends on the coupling component; for phenols like 2-Hydroxybenzoic acid, slightly alkaline conditions are preferred to enhance the nucleophilicity of the coupler. jove.combeilstein-journals.org | pH < 2 for diazotization; Slightly alkaline (pH > 7) for coupling with phenols. jove.com |
| Stoichiometry | The molar ratio of reactants, particularly the amine to sodium nitrite, must be carefully controlled to ensure complete diazotization and avoid side reactions. An excess of the coupling agent may be used to ensure the complete consumption of the diazonium salt. | Amine to NaNO₂ ratio is typically close to 1:1.05. |
| Reaction Time | Sufficient time must be allowed for each reaction step to proceed to completion to maximize yield and purity. | Varies depending on the specific reaction, can range from hours. |
Careful management of these parameters is essential to minimize the formation of impurities, such as byproducts from the decomposition of the diazonium salt or from incomplete coupling reactions, thereby ensuring a high yield and purity of this compound.
Novel Approaches in Azo Dye Synthesis Relevant to this compound
While conventional methods are widely used, research into more efficient and environmentally friendly synthetic routes for azo dyes is ongoing. These novel approaches could be applicable to the synthesis of this compound.
Electrochemical Synthesis Methodologies
Electrochemical methods offer a greener alternative to traditional chemical synthesis by replacing chemical oxidizing or reducing agents with electrons, thereby reducing waste generation. researchgate.net The electrochemical synthesis of azo compounds can be achieved through the reductive coupling of nitroaromatic compounds or the direct oxidation of aromatic amines. mdpi.com For instance, the electrochemical reduction of nitroarenes can be catalyzed by substances like samarium iodide (SmI₂) to produce asymmetrical azo compounds with high yield and selectivity. mdpi.com This approach could potentially be adapted for the synthesis of precursors or the direct formation of the azo linkages in this compound, offering a more sustainable manufacturing process.
Microwave-Assisted Reaction Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as shorter reaction times, higher yields, and compatibility with green chemistry principles. mdpi.comnih.gov The use of microwave irradiation can accelerate a wide range of chemical reactions, including those involved in azo dye synthesis. nih.govresearchgate.net For example, a microwave-assisted route has been developed for the rapid, single-step synthesis of unsymmetrical azo dyes by the direct cross-condensation of nitroarenes with aromatic amines. nih.gov This technology could potentially streamline the synthesis of this compound by significantly reducing the time required for the coupling reactions.
Fundamental Chemical Transformations of Azo Dyes (e.g., Oxidation, Reduction, Substitution)
The azo group (-N=N-) is the defining functional group of azo dyes and is central to their color and chemical properties. This group can undergo several fundamental chemical transformations.
Oxidation: The azo bond can be cleaved through oxidation. Advanced oxidation processes, often involving highly reactive species like hydroxyl radicals (•OH), can lead to the decolorization of the dye. acs.org The efficiency of one-electron oxidation can be influenced by the tautomeric form of the azo dye. acs.org Electrochemical oxidation is another method used for the degradation of azo dyes in wastewater treatment. researchgate.net
Reduction: The reduction of the azo bond is a key reaction, often leading to the formation of aromatic amines. scientific.netfrontiersin.org This process is the basis for the anaerobic degradation of many azo dyes. frontiersin.org The ease of reduction can also depend on the dye's tautomeric form. acs.org Chemical reducing agents like sodium dithionite (B78146) can be used to break the azo linkage.
Substitution: As aromatic compounds, azo dyes can undergo electrophilic aromatic substitution reactions on their aromatic rings, provided the rings are sufficiently activated. science-revision.co.uk The specific conditions and the nature of the substituents already present on the rings will determine the feasibility and outcome of such reactions. Additionally, substitution reactions can occur where the diazo group itself is replaced by other functional groups like hydroxyl (-OH) or halide ions under specific conditions, although this is more characteristic of the diazonium salt intermediate than the final azo dye. science-revision.co.uklibretexts.org
Advanced Analytical Methodologies for C.i. Direct Yellow 24 Characterization and Analysis
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopic methods are indispensable for probing the molecular characteristics of C.I. Direct Yellow 24, from its electronic transitions to its fundamental vibrations and atomic composition.
Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of this compound and for monitoring its degradation. The dye exhibits a characteristic maximum absorption wavelength (λmax) in the visible region, which is directly related to its color. For azo dyes, this peak is typically around 440 nm. By measuring the absorbance at this wavelength, the concentration of the dye in a solution can be determined using the Beer-Lambert law. This method is frequently employed in studies monitoring the efficiency of dye removal processes from wastewater. For instance, in degradation studies, a shift in the UV-Vis absorbance spectrum over time indicates the breakdown of the dye molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule. The FT-IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. Key functional groups such as azo (-N=N-), sulfonic acid (-SO3H), and aromatic rings can be identified. For example, the presence of quinazolone rings in similar dyes can be confirmed by absorbance peaks between 1600–1700 cm⁻¹. In studies involving the adsorption of dyes onto materials like bentonite, FT-IR analysis can confirm the presence of the dye's characteristic functional groups on the adsorbent's surface after the process. ukwms.ac.id
Table 1: Characteristic FT-IR Peaks for Functional Groups in Azo Dyes
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
| Azo (-N=N-) | ~1400-1450 |
| Sulfonic Acid (S=O stretch) | ~1030-1070 and ~1150-1210 |
| Aromatic C-H stretch | ~3000-3100 |
| Aromatic C=C stretch | ~1450-1600 |
Note: The exact positions of the peaks can vary based on the specific molecular environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture (e.g., 1H, 13C)
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is essential for the detailed elucidation of the molecular structure of this compound. NMR provides information about the chemical environment of individual atoms, allowing for the precise mapping of the molecule's architecture. In studies of similar complex dyes, ¹H and ¹³C NMR spectra have been used to confirm the structure of synthesized polymers and to investigate tautomeric forms. researchgate.netsdc.org.ukacs.org For instance, the ¹³C NMR spectrum of a related azo dye showed a characteristic peak at 192 ppm, which was crucial in identifying the predominant tautomeric form in solution. acs.org
High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Degradation Products
High-Resolution Mass Spectrometry (HRMS) is a highly sensitive and accurate technique for determining the elemental composition and molecular weight of this compound. It is also invaluable for identifying the various products that form during its degradation. Techniques like HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) can separate complex mixtures and provide structural information on the components. mdpi.com In the analysis of dye degradation, HRMS can identify intermediate compounds, offering insights into the degradation pathway. For example, in studies of other direct dyes, quadrupole time-of-flight tandem mass spectrometry has been used to characterize isolated degradation products. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Studies
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of elements on the surface of a material. elsevier.es In the context of this compound, XPS can be particularly useful in studies where the dye is adsorbed onto a substrate. scribd.com It can provide information about the interactions between the dye molecules and the adsorbent material. elsevier.es XPS analysis can reveal changes in the surface composition and the oxidation states of elements like nitrogen and sulfur from the dye, which is critical for understanding the adsorption mechanism. elsevier.esresearchgate.net
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex matrices and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound. When paired with a UV-Vis or diode array detector (DAD), HPLC can effectively separate the dye from impurities and degradation products. mdpi.com A common setup involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or an ammonium (B1175870) acetate (B1210297) buffer. mdpi.com The retention time of the dye under specific chromatographic conditions serves as an identifying characteristic.
Thin-Layer Chromatography (TLC) offers a simpler and more rapid method for the separation and identification of dyes. It can be used as a preliminary screening technique before more sophisticated analyses. astm.org Different solvent systems can be employed to achieve separation based on the polarity of the dye and other components in a mixture. astm.org
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is particularly useful for analyzing the volatile degradation products of this compound. Following a degradation process, the resulting solution can be extracted and analyzed by GC-MS to identify smaller organic molecules, which helps in elucidating the complete degradation mechanism. jwent.net
Table 2: Chromatographic Methods for this compound Analysis
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method | Application |
| HPLC | C18 | Acetonitrile/Water or Buffer | UV-Vis, DAD, MS | Purity assessment, quantitative analysis, degradation studies |
| TLC | Silica Gel | Chloroform, Ethyl Acetate mixtures | Visual, UV light | Preliminary screening, separation of mixtures |
| GC | HP-5MS | Helium | Mass Spectrometry (MS) | Analysis of volatile degradation products |
High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. It is extensively used for purity assessment, quantification, and the separation of the dye from other components in complex matrices.
In the analysis of direct dyes, reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For a double azo class dye such as this compound, a gradient elution is often necessary to achieve adequate separation of the main component from impurities or other dyes in a mixture. This involves changing the composition of the mobile phase during the analysis, typically by increasing the proportion of an organic solvent like acetonitrile or methanol (B129727) in an aqueous buffer.
A diode-array detector (DAD) or a UV-Vis detector is commonly used for the detection of dyes, set at the wavelength of maximum absorbance (λmax) of the dye to ensure high sensitivity. For this compound, this would be in the yellow region of the visible spectrum. The purity of the dye can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For mixture analysis, the retention times and spectral data of the peaks are compared to those of known standards for identification and quantification. Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. mdpi.comfda.gov
Table 1: Illustrative HPLC Parameters for Direct Yellow Dye Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18, (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase | A: Ammonium acetate buffer B: Acetonitrile/Methanol mixture |
| Elution | Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | DAD or UV-Vis at λmax |
| Injection Volume | 5 - 20 µL |
| Temperature | Ambient or controlled (e.g., 30-40 °C) |
This table presents a generalized set of parameters, and specific conditions would be optimized for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) in Degradation Studies
While HPLC is ideal for analyzing the intact dye molecule, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of smaller, more volatile compounds that are formed during the degradation of this compound. The degradation of azo dyes can occur through various processes, including biological treatment (biodegradation), advanced oxidation processes (AOPs) like ozonation or Fenton oxidation, and photocatalysis. researchgate.netjwent.netjwent.net These processes typically lead to the cleavage of the azo bonds (-N=N-), resulting in the formation of aromatic amines and other smaller organic molecules.
For GC-MS analysis, the degradation products are typically extracted from the aqueous solution using an organic solvent. The extracted compounds are then injected into the gas chromatograph, where they are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This mass spectrum acts as a "fingerprint" that allows for the identification of the degradation products by comparing them to spectral libraries.
Studies on related direct yellow dyes have utilized GC-MS to identify the by-products of degradation. For instance, in the biodegradation of C.I. Direct Yellow 12, GC-MS analysis of the anaerobic degradation effluent led to the identification of benzenamine and 2-amino-1-hydroxybenzene. researchgate.net Such information is critical for assessing the environmental impact of dye degradation, as some of the resulting aromatic amines can be more toxic than the parent dye molecule.
Table 2: Examples of Degradation Products of a Related Direct Yellow Dye (C.I. Direct Yellow 12) Identified by GC-MS
| Degradation Process | Identified Products |
|---|---|
| Bacterial Consortium | Benzenamine, 2-Amino-1-hydroxybenzene |
| UV/Ozone | No toxic organic compounds detected in final effluent |
This table shows findings from studies on C.I. Direct Yellow 12, a structurally related dye, to illustrate the application of GC-MS in degradation studies. jwent.netresearchgate.net
Integration of Chemometric Approaches for Data Interpretation
The large and complex datasets generated by modern analytical instruments like HPLC-DAD and GC-MS often require advanced data analysis techniques for a comprehensive interpretation. Chemometrics is the science of extracting chemically relevant information from measurement data by using mathematical and statistical methods. The integration of chemometrics with analytical data can provide deeper insights into the purity, mixture composition, and degradation kinetics of this compound.
One common application of chemometrics is in the analysis of data from hyphenated techniques. For example, in a degradation study of a dye monitored by UV-Vis spectroscopy over time, a large data matrix of absorbance versus wavelength and time is generated. Chemometric methods like Principal Component Analysis (PCA) can be used to reduce the dimensionality of this data and identify the main sources of variation, which often correspond to the different chemical species present (the parent dye, intermediates, and final products). researchgate.net
Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) is another powerful chemometric technique that can be applied to such data to resolve the pure spectral and concentration profiles of each component in the mixture, even when they are not fully separated chromatographically or spectroscopically. researchgate.net This allows for the elucidation of reaction pathways and the determination of kinetic constants for the degradation process. The combination of spectroscopic or chromatographic data with chemometric tools provides a more complete understanding of the chemical system under investigation than what can be achieved by analyzing the data in a univariate manner. researchgate.netresearchgate.net
Specialized Research Applications and Future Directions for C.i. Direct Yellow 24 Studies
Forensic and Cultural Heritage Analysis of Dyes
The identification of dyes in textiles and other artifacts is a critical aspect of both forensic science and the preservation of cultural heritage. The ability to characterize the specific dyes present can provide crucial links in criminal investigations and offer insights into the history and technology of historical objects.
Identification of Early Synthetic Dyes in Artifacts
The development of synthetic dyes in the 19th century revolutionized the textile industry and other fields. The identification of these early synthetic dyes in historical artifacts can provide valuable information for dating and understanding the technological context of their creation. mdpi.com High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) and mass spectrometry (MS) has proven to be a powerful tool for identifying various classes of synthetic dyes, including azo dyes, in historical textiles. wiley.comresearchgate.net This technique allows for the separation and identification of individual dye components, providing a detailed chemical fingerprint of the colorants used. wiley.com For instance, research on late-nineteenth-century Chinese textiles successfully identified five classes of synthetic dyes, including azo dyes, using this method. researchgate.net The fragmentation patterns obtained from tandem mass spectrometry are particularly useful for the unambiguous identification of these dyes. wiley.com
Non-invasive techniques like Fourier Transform (FT)-Raman spectroscopy have also been employed for the direct identification of colorants on historical printed papers, overcoming challenges such as low dye concentration and fluorescence from the aged substrate. oberlin.edu This method has been used to identify synthetic organic colorants in the prints of influential artists, challenging previous assumptions about the materials they used. oberlin.edu
Analytical Systems for Forensic Comparison
In forensic science, the analysis of textile fibers is a common form of trace evidence. researchgate.net The chemical composition of the dyes on these fibers can provide a crucial point of comparison between a questioned fiber from a crime scene and a known sample. ojp.gov Analytical techniques aim to create a "fingerprint" of the dye formulation, which often consists of a mixture of several dyes. nih.gov
Various methods are employed for the forensic analysis of dyes on single textile fibers. Microspectrophotometry is a non-destructive technique that measures the absorption spectrum of the dye on the fiber, providing information about its color. nih.gov However, for more detailed analysis, destructive techniques that involve extracting the dye from the fiber are necessary. ojp.gov
Commonly Used Analytical Techniques in Forensic Dye Analysis:
| Technique | Description | Application |
| High-Performance Liquid Chromatography (HPLC) | Separates the components of a dye mixture. Often coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) for identification. nih.govnih.gov | Provides a detailed chemical profile of the dye formulation, allowing for comparison between samples. nih.gov |
| Thin-Layer Chromatography (TLC) | A simpler chromatographic technique used for separating dye components. | Used for initial screening and comparison of dye extracts. nih.gov |
| Capillary Electrophoresis (CE) | A high-resolution separation technique suitable for analyzing small sample volumes. | Offers an alternative to HPLC for the separation and analysis of dye extracts. nih.gov |
| Raman Spectroscopy | A non-destructive technique that provides information about the molecular structure of the dye. | Can be used to differentiate between fibers dyed with different classes of dyes. nih.gov |
The ability to extract and analyze minute quantities of dye from single, millimeter-length fibers is a significant challenge in forensic science. ojp.gov Research has focused on developing and validating efficient microextraction protocols and highly sensitive analytical methods like ultra-performance liquid chromatography (UPLC) to overcome these limitations. ojp.gov The combination of retention time, UV/visible spectra, and mass spectral data allows for a high degree of discrimination between different dye formulations. ojp.gov
Theoretical and Computational Investigations of Dye Behavior
In addition to experimental analysis, theoretical and computational methods are increasingly being used to understand and predict the behavior of dyes like C.I. Direct Yellow 24. These approaches provide valuable insights into their degradation pathways and the relationship between their chemical structure and reactivity.
Kinetic Modeling of Degradation Pathways
The environmental persistence and degradation of azo dyes are significant concerns. Kinetic modeling is a powerful tool for understanding the rates and mechanisms of these degradation processes. researchgate.net Various advanced oxidation processes (AOPs), such as photocatalysis using titanium dioxide (TiO2), are being investigated for the degradation of direct dyes. jwent.net
Kinetic studies often follow pseudo-first-order or pseudo-second-order models to describe the rate of dye degradation under different experimental conditions. mdpi.comresearchgate.net For example, the photocatalytic degradation of C.I. Direct Yellow 50 using a UVA/TiO2 process was found to be influenced by factors such as initial dye concentration, catalyst dosage, and pH. jwent.net The Langmuir-Hinshelwood model is also frequently used to describe the kinetics of photocatalytic degradation, taking into account the adsorption of the dye onto the catalyst surface. mdpi.com
The Behnajady-Modirshahla-Ghanbary (BMG) kinetic model has been successfully applied to describe the degradation of various azo dyes in Fenton and Fenton-like processes. researchgate.net These models are essential for optimizing the conditions for efficient dye removal from wastewater and for designing effective treatment systems.
Structure-Activity Relationship (SAR) Studies for Dye Transformation
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological or chemical activity. nih.gov In the context of azo dyes, SAR studies are crucial for predicting their potential for transformation and degradation, as well as their potential toxicity. nih.gov
The biotransformation of azo dyes often involves the reductive cleavage of the azo bond (-N=N-) by microorganisms, leading to the formation of aromatic amines. nih.gov The susceptibility of an azo dye to this reductive cleavage is influenced by its chemical structure. researchgate.net SAR studies have shown that the presence and position of certain substituents on the aromatic rings can significantly affect the rate of bioreduction. nih.govresearchgate.net For example, the mutagenicity of azo dyes has been linked to the presence of specific structural moieties like p-phenylenediamine (B122844) and benzidine. nih.gov
Computational approaches, such as the Computer Automated Structure Evaluation (CASE) methodology, have been used to identify structural fragments that are associated with the azoreduction of dyes by liver enzymes. osti.gov These predictive models can be valuable tools for assessing the potential environmental and health impacts of new and existing azo dyes.
Development of Sustainable Dyeing Technologies
The textile industry is a major consumer of water and chemicals, and conventional dyeing processes contribute significantly to environmental pollution. meghmaniglobal.com As a result, there is a strong drive towards the development of more sustainable dyeing technologies for direct dyes and other colorants.
A key focus of sustainable dyeing is the reduction of water and energy consumption. textileengineering.net Innovations in this area include:
Waterless Dyeing: Technologies like supercritical CO2 dyeing and air dyeing significantly reduce or eliminate the need for water in the dyeing process. textileengineering.netoncatex.com
Digital Dyeing: Digital printing technologies apply dyes directly to the fabric, minimizing waste and allowing for more precise color application. meghmaniglobal.com
Low-Temperature Dyeing: The development of dyes that can be fixed at lower temperatures reduces energy consumption. oncatex.com
Another important aspect of sustainable dyeing is the use of eco-friendly chemicals and processes. This includes the development of dyes derived from renewable resources and the use of pretreatment processes that enhance dye uptake and reduce the need for auxiliary chemicals like salt. prescouter.comsustainablemanufacturingexpo.com For example, pretreating cotton with cationic compounds can increase its affinity for anionic direct dyes, leading to reduced dye and water usage. prescouter.com
The table below summarizes some of the key approaches in sustainable dyeing:
| Technology | Principle | Sustainability Benefits |
| Supercritical CO2 Dyeing | Uses carbon dioxide in a supercritical state as a solvent for the dye. | Eliminates water usage and wastewater discharge; allows for dye recycling. oncatex.com |
| Air Dyeing | Transfers dye from a paper carrier to the textile using heat. | Reduces water and energy consumption. textileengineering.net |
| Digital Textile Printing | Applies color directly to the fabric using inkjet technology. | Minimizes water and dye waste; allows for on-demand production. oncatex.com |
| Cationic Cotton Pretreatment | Modifies cotton fibers to have a positive charge, increasing their affinity for anionic dyes. | Reduces water, dye, and salt consumption. prescouter.com |
| Hybrid Pigments | Chemically link a dye to a polymer particle, allowing for low-temperature dyeing without salt. | Reduces energy and chemical usage. prescouter.com |
The ongoing research and development in these areas hold the promise of a more environmentally friendly and sustainable future for the textile dyeing industry.
Prospects in Environmental Monitoring and Analytical Standards Development
The widespread use of azo dyes, including this compound, in industries such as textiles and paper necessitates robust methods for monitoring their presence in the environment and for establishing analytical standards to ensure accurate detection and quantification. gsconlinepress.comnih.gov Due to their synthetic origin and complex structure, many azo dyes are recalcitrant to biodegradation and can persist in ecosystems. gsconlinepress.comcdnsciencepub.com A significant environmental and health concern is the potential for azo dyes to break down, sometimes forming by-products like aromatic amines, which can be toxic and carcinogenic. gsconlinepress.comresearchgate.netresearchgate.net Consequently, the development of sensitive and reliable analytical methodologies is crucial for environmental protection and regulatory compliance.
Future research into this compound is poised to advance environmental monitoring through the application of sophisticated analytical techniques and the development of certified reference materials. The prospects lie in adapting and refining existing methods used for other azo dyes and creating new, more efficient technologies for in-situ and real-time analysis.
Environmental Monitoring Techniques:
The monitoring of this compound in environmental matrices, particularly industrial wastewater, is essential to mitigate its potential impact. nih.gov While specific studies focusing exclusively on this compound are limited, the analytical principles applied to other direct and azo dyes are directly transferable. Key prospective methods include:
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of dyes in complex mixtures like effluents. fibre2fashion.comlabrulez.com Coupled with detectors such as UV-Visible Spectroscopy (UV-Vis) or a Diode-Array Detector (DAD), HPLC can provide both qualitative and quantitative data. nih.gov For higher sensitivity and structural confirmation, coupling HPLC with Mass Spectrometry (MS) is the definitive approach, allowing for the unambiguous identification of the dye and its degradation products. labrulez.commdpi.com
Spectroscopic Techniques: UV-Visible Spectroscopy remains a fundamental tool for determining the concentration of dyes in aqueous solutions due to its simplicity and cost-effectiveness. mdpi.com It is particularly useful for initial assessments and for monitoring decolorization processes in wastewater treatment. jwent.net
Advanced Mass Spectrometry: Emerging techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) offer the ability to analyze dyes directly on surfaces with minimal to no sample preparation. mdpi.comacs.org This could be invaluable for quickly screening textile materials or for forensic applications involving dyed fibers.
Electrochemical and Biosensors: Future research may focus on developing nanostructured electrochemical sensors, which offer high sensitivity for detecting trace levels of azo dyes. researchgate.net Similarly, biosensors could provide a rapid and specific detection method for monitoring dye concentrations in real-time.
Novel Colorimetric Systems: The development of simple, low-cost colorimetric systems, potentially utilizing smartphone cameras and image processing, presents an opportunity for rapid, on-site screening of water samples for dye contamination. uomustansiriyah.edu.iq
Interactive Table of Prospective Analytical Methods for this compound
| Method | Principle | Potential Application for this compound |
| HPLC-UV/Vis | Separates components of a mixture based on their affinity for a stationary phase, with detection via light absorbance. | Quantification in industrial wastewater; Purity assessment of commercial dye products. |
| LC-MS | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. | Identification of the parent dye and its degradation by-products in environmental samples; Structural confirmation. |
| UV-Visible Spectroscopy | Measures the absorbance of light at specific wavelengths by the dye molecule in a solution. | Rapid estimation of dye concentration in treatment facilities; Monitoring color removal efficiency. |
| DESI-MS | An ambient ionization technique that allows for the direct analysis of samples in their native environment. | Fast screening of dyed textiles for the presence of this compound without sample extraction. |
| Electrochemical Sensors | Measures the change in an electrical property (e.g., current) when the target analyte interacts with the sensor surface. | In-situ, real-time monitoring of dye concentrations in water systems. |
Development of Analytical Standards:
The accuracy of any quantitative environmental analysis depends on the availability of high-purity analytical standards. An analytical standard is a substance of known purity and concentration used to calibrate analytical instruments. For this compound, the development of a Certified Reference Material (CRM) is a critical future direction.
A CRM of this compound would involve:
Synthesis and Purification: Developing a synthesis protocol that yields the compound at a very high purity, followed by rigorous purification steps to remove intermediates, by-products, and salts.
Characterization: Comprehensive characterization using multiple analytical techniques (e.g., NMR, MS, elemental analysis) to confirm its chemical structure and identity.
Purity Assignment: Quantifying the purity with a high degree of accuracy and a known level of uncertainty, often using techniques like quantitative NMR (qNMR) or mass balance approaches.
The availability of such a standard would enable laboratories worldwide to produce reliable and comparable data, which is fundamental for setting regulatory limits, assessing the effectiveness of water treatment technologies, and conducting toxicological studies. fibre2fashion.com
Q & A
Q. How can researchers ensure methodological transparency when reporting novel applications of this compound in optoelectronic devices?
- Methodological Answer : Provide full synthetic protocols, including raw material sources and purification steps. Share device fabrication parameters (e.g., layer thickness, annealing conditions) in supplemental materials. Use open-access data repositories for spectral and performance datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
